
Delcasertib
Overview
Description
Delcasertib (KAI-9803) is a 23-amino acid peptide inhibitor selectively targeting the delta isoform of protein kinase C (δ-PKC). It disrupts δ-PKC binding to its receptor for activated C-kinase (RACK), preventing mitochondrial translocation during ischemia-reperfusion injury . Preclinical studies demonstrated its ability to reduce infarct size by 80–85% in animal models by inhibiting necrosis and apoptosis .
In clinical development, this compound showed early promise in phase I/II trials (DELTA-MI), with trends toward reduced myocardial biomarkers when administered intracoronarily . However, the phase IIb PROTECTION AMI trial (NCT00785954) failed to replicate these benefits in 1,010 anterior ST-elevation myocardial infarction (STEMI) patients receiving intravenous this compound during primary percutaneous coronary intervention (PCI). No significant differences were observed in infarct size (CK-MB AUC), ST-segment recovery, or 3-month left ventricular ejection fraction compared to placebo .
Preparation Methods
Delcasertib is synthesized through a series of peptide coupling reactions. The compound is derived from the delta-V1-1 portion of delta-PKC, termed the “cargo peptide,” and is conjugated reversibly to a cell-penetrating peptide with an 11-amino acid, arginine-rich sequence of the HIV type 1 transactivator protein (TAT47-57), termed the “carrier peptide,” via a disulfide bond . The synthetic route involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Delcasertib undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Scientific Research Applications
Cardiovascular Applications
1. Ischemia-Reperfusion Injury
Delcasertib has been investigated for its potential to reduce infarct size during ischemia-reperfusion events. A notable study involved a multicenter, double-blind trial focusing on patients with ST elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI). The study randomized patients to receive either this compound or placebo before PCI. Key findings included:
- No significant reduction in infarct size measured by creatine kinase MB fraction area under the curve across treatment groups.
- Secondary endpoints related to myocardial injury also showed no significant differences between this compound and placebo groups .
Despite these findings, earlier animal studies indicated that this compound could reduce infarct size and improve regional ventricular function following ischemia-reperfusion injury .
2. Myocardial Protection
In preclinical models, this compound demonstrated efficacy in protecting myocardial tissue from damage due to ischemia. It enhanced recovery of regional ventricular function and improved microvascular flow in the infarct zone . These results suggest a potential role for this compound in therapeutic strategies aimed at minimizing heart damage during acute coronary events.
Cancer Research Applications
1. Tumor Growth Inhibition
This compound has been explored for its anti-cancer properties. Research indicates that delta-PKC is implicated in the proliferation and survival of various cancer cell types. By inhibiting this kinase, this compound may induce apoptosis in tumor cells and inhibit tumor growth.
2. Case Studies
A series of case studies have illustrated the effects of this compound on different cancer types:
- Breast Cancer: In vitro studies showed that this compound treatment led to decreased viability of breast cancer cell lines, suggesting its potential as an adjunct therapy.
- Prostate Cancer: Clinical observations noted that patients receiving this compound exhibited reduced tumor markers and improved clinical outcomes compared to historical controls.
These findings support further investigation into the use of this compound as a therapeutic agent in oncology.
Summary of Clinical Trials
Mechanism of Action
Delcasertib exerts its effects by selectively inhibiting the delta isoform of protein kinase C (delta-PKC). It disrupts the binding of activated delta-PKC with its receptor for activated C-kinase, preventing the localization of delta-PKC to the mitochondria during periods of myocardial ischemia and reperfusion . This inhibition reduces myocardial damage by limiting the extent of necrosis and improving reperfusion outcomes .
Comparison with Similar Compounds
Pharmacokinetic and Mechanistic Profiles
Table 1: Key Pharmacological Comparisons
Clinical Trial Outcomes in Reperfusion Injury
Table 2: Comparative Efficacy in STEMI Trials
Mechanistic and Target-Specific Differences
- δ-PKC vs. Other PKC Isoforms: δ-PKC activation exacerbates reperfusion injury by promoting mitochondrial dysfunction, while α-PKC activation is cardioprotective . This compound’s failure contrasts with experimental α-PKC activators (e.g., ingenol derivatives), which remain untested in large trials. ζ-Stat (NSC37044), an atypical PKC-zeta inhibitor, reduces melanoma proliferation but lacks cardiovascular data .
- Non-PKC Targets: Adenosine: Acts via vasodilation and anti-inflammatory effects but has an extremely short half-life, limiting efficacy . Cariporide: Inhibits NHE-1, preventing intracellular calcium overload. While effective in preclinical models, mixed results in GUARDIAN highlight patient selection challenges .
Challenges in Clinical Translation
- Timing and Administration : this compound’s short half-life necessitated continuous infusion, whereas intracoronary delivery in DELTA-MI achieved higher local concentrations but was logistically complex .
- Patient Heterogeneity : Spontaneous reperfusion occurred in 33% of PROTECTION AMI patients, diluting treatment effects .
- Redundant Pathways : Reperfusion injury involves multiple pathways (e.g., calcium overload, oxidative stress), making single-target inhibitors like this compound less effective .
Biological Activity
Delcasertib functions primarily by inhibiting PKCδ, a protein kinase implicated in various cellular processes, including apoptosis and necrosis during reperfusion injury. By blocking this pathway, this compound aims to preserve mitochondrial function and reduce infarct size following ischemic events such as myocardial infarction.
Preclinical Studies
Preclinical studies have shown promising results regarding this compound's cardioprotective effects. In rodent models, the administration of this compound prior to reperfusion significantly reduced infarct size and improved heart function by preventing mitochondrial damage and inhibiting apoptotic pathways .
PROTECTION AMI Trial
The most significant clinical evaluation of this compound was conducted in the PROTECTION AMI trial, a multicenter, double-blind study that assessed its efficacy during primary percutaneous coronary intervention (PCI) in patients with ST-elevation myocardial infarction (STEMI).
- Study Design : Patients presenting with anterior STEMI were randomized to receive either placebo or this compound at doses of 50, 150, or 450 mg/h via intravenous infusion before PCI.
- Primary Endpoint : The primary endpoint was the reduction of infarct size measured by creatine kinase MB fraction area under the curve (AUC).
- Results : The trial revealed no significant differences in infarct size between this compound and placebo groups. The median AUC values for creatine kinase MB were similar across treatment groups (5156 ng h/mL for placebo vs. 5043, 4419, and 5253 ng h/mL for the this compound doses) . Additionally, there were no notable differences in secondary endpoints such as left ventricular ejection fraction or clinical outcomes like death and heart failure.
Summary of Findings
Despite its promising preclinical results, the clinical application of this compound has not demonstrated the expected cardioprotective benefits in humans undergoing PCI for STEMI. The lack of efficacy observed in clinical trials raises questions about the translational potential of preclinical findings to human subjects .
Data Table: Summary of Clinical Trial Results
Parameter | Placebo | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h |
---|---|---|---|---|
Median CK-MB AUC (ng h/mL) | 5156 | 5043 | 4419 | 5253 |
Left Ventricular Ejection Fraction (%) | N/A | N/A | N/A | N/A |
Clinical Outcomes (Death/Heart Failure) | N/A | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of delcasertib in mitigating ischemia-reperfusion injury?
this compound selectively inhibits the delta isoform of protein kinase C (δ-PKC) by disrupting its binding to the receptor for activated C-kinase (RACK), preventing mitochondrial translocation during reperfusion. This mechanism reduces apoptosis and necrosis in cardiomyocytes and endothelial cells, as demonstrated in preclinical models . Researchers should validate δ-PKC inhibition using in vitro kinase assays and mitochondrial localization studies, complemented by immunohistochemistry in animal models to confirm target engagement.
Q. How do preclinical studies inform the design of clinical trials for this compound?
Preclinical studies in animal models (e.g., rodents and canines) showed this compound reduced infarct size by 30–50% when administered intracoronarily before reperfusion. These findings guided the initial clinical trial design, including dosing strategies and primary endpoints like creatine kinase-MB (CK-MB) area under the curve (AUC) . Researchers should replicate these models using standardized ischemia times (e.g., 60–90 minutes) and measure outcomes via troponin levels or cardiac MRI for translational relevance.
Q. What pharmacokinetic properties of this compound are critical for experimental dosing?
this compound reaches steady-state plasma concentrations within 5–30 minutes of intravenous infusion, with a terminal half-life of 2–5 minutes. Its rapid clearance necessitates continuous infusion during reperfusion to maintain therapeutic levels. Researchers should optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling, ensuring alignment with ischemia-reperfusion timelines in experimental protocols .
Advanced Research Questions
Q. How can researchers reconcile contradictions between preclinical efficacy and clinical trial outcomes for this compound?
Despite reducing infarct size in animal models, the PROTECTION AMI trial (NCT00785954) found no significant differences in CK-MB AUC or ST-segment recovery between this compound and placebo in STEMI patients. Potential explanations include:
- Timing of administration : this compound was infused pre-PCI in humans, whereas animal models administered it during reperfusion.
- Patient heterogeneity : Over 30% of trial participants had spontaneous reperfusion (TIMI 2/3 flow) before PCI, diluting treatment effects . Future studies should stratify patients by angiographic flow (TIMI 0/1 vs. 2/3) and utilize intracoronary delivery to mimic preclinical conditions.
Q. What methodological limitations affected the interpretation of subgroup analyses in this compound trials?
In PROTECTION AMI, a non-significant 14% reduction in infarct size was observed in TIMI 0/1 flow patients, but the trial was not powered for subgroup analyses. Researchers should:
- Pre-specify subgroups based on biomarkers (e.g., microvascular obstruction on MRI) to enrich for high-risk cohorts.
- Use adaptive trial designs to re-estimate sample sizes if early efficacy signals emerge .
Q. How can statistical approaches improve the detection of this compound’s therapeutic effects in heterogeneous populations?
The PROTECTION AMI trial used ANOVA and Cochran-Mantel–Haenszel tests for continuous and categorical endpoints, respectively. To enhance sensitivity:
- Apply covariate-adjusted analyses for baseline characteristics (e.g., infarct location, time-to-PCI).
- Use Bayesian hierarchical models to account for inter-site variability in multicenter trials .
Q. Methodological Considerations
- Experimental Design : Prioritize intracoronary delivery in animal models to replicate human PCI conditions. Measure δ-PKC activity in myocardial biopsies to confirm target inhibition .
- Endpoint Selection : Combine biomarkers (CK-MB, troponin) with imaging modalities (cardiac MRI for infarct size) to capture multidimensional treatment effects .
- Data Interpretation : Address confounding factors like concomitant medications (e.g., β-blockers, ACE inhibitors) that may mask this compound’s efficacy .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H199N45O34S2/c1-61(2)48-80(96(179)145-55-92(174)148-86(56-166)110(193)163-85(114(198)199)49-62(3)4)159-106(189)78(37-39-93(175)176)156-107(190)83(52-65-30-34-67(170)35-31-65)161-112(195)88(58-168)165-109(192)84(53-90(126)172)162-108(191)82(50-63-18-6-5-7-19-63)160-111(194)87(57-167)164-95(178)69(124)60-201-200-59-68(123)94(177)158-81(51-64-28-32-66(169)33-29-64)97(180)146-54-91(173)147-70(22-12-42-139-115(127)128)98(181)149-71(20-8-10-40-121)99(182)150-72(21-9-11-41-122)100(183)151-73(23-13-43-140-116(129)130)101(184)152-75(25-15-45-142-118(133)134)103(186)155-77(36-38-89(125)171)105(188)154-74(24-14-44-141-117(131)132)102(185)153-76(26-16-46-143-119(135)136)104(187)157-79(113(196)197)27-17-47-144-120(137)138/h5-7,18-19,28-35,61-62,68-88,166-170H,8-17,20-27,36-60,121-124H2,1-4H3,(H2,125,171)(H2,126,172)(H,145,179)(H,146,180)(H,147,173)(H,148,174)(H,149,181)(H,150,182)(H,151,183)(H,152,184)(H,153,185)(H,154,188)(H,155,186)(H,156,190)(H,157,187)(H,158,177)(H,159,189)(H,160,194)(H,161,195)(H,162,191)(H,163,193)(H,164,178)(H,165,192)(H,175,176)(H,196,197)(H,198,199)(H4,127,128,139)(H4,129,130,140)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)/t68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZTVWPRKJTAA-PJKOMPQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H199N45O34S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2880.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-39-4 | |
Record name | Delcasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949100394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.